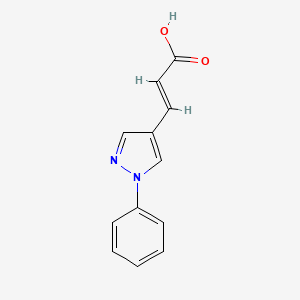

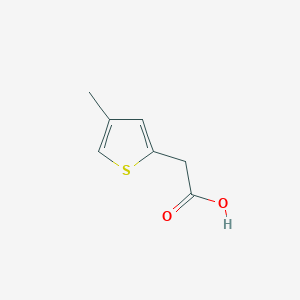

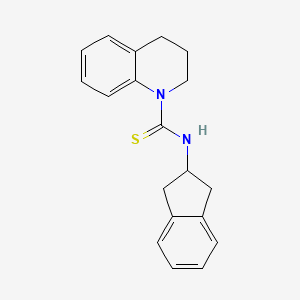

![molecular formula C12H20N2O2 B2571496 Carbamic acid, N-[1-(2-propyn-1-yl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester CAS No. 2126160-00-5](/img/structure/B2571496.png)

Carbamic acid, N-[1-(2-propyn-1-yl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Carbamic acid, N-[1-(2-propyn-1-yl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester, also known as TPA023, is a compound that belongs to the class of pyrrolidine derivatives. It has been extensively researched for its potential therapeutic applications in various neurological disorders.

Aplicaciones Científicas De Investigación

Enantioselective Synthesis

The compound and its derivatives have been utilized in the enantioselective preparation of various organic compounds. For instance, in the enantioselective preparation of dihydropyrimidones, carbamic acid derivatives play a crucial role in the synthesis of chiral compounds through reactions like the Mannich reaction, showcasing their importance in stereochemical configuration (J. M. Goss et al., 2009).

Palladium-Catalyzed Amination

Carbamic acid esters have been used as ammonia equivalents in the palladium-catalyzed amination of aryl halides. This application facilitates the preparation of anilines with sensitive functional groups, highlighting the versatility of these compounds in synthetic chemistry (D. Mullick et al., 2010).

Phosgene-Free Synthesis Processes

In the development of safer chemical processes, carbamic acid esters have been employed in the phosgene-free synthesis of tolylenediisocyanate. This approach utilizes alkoxycarbonylation of diamines with carbonates, offering a less hazardous alternative to traditional methods (S. Aso & T. Baba, 2003).

Chiral Synthon Preparation

The compound's derivatives have been used in the stereoselective microbial reduction of N-protected α-aminochloroketone, leading to the preparation of chiral synthons for drugs like HIV protease inhibitors. This showcases the compound's role in the development of antiviral medications (Ramesh N. Patel et al., 1997).

Fatty Acid Amide Hydrolase Inhibitors

Further, alkylcarbamic acid biphenyl-3-yl esters, which are related to the compound , have been studied for their inhibitory effects on fatty acid amide hydrolase (FAAH). This research is significant for understanding how these compounds can modulate physiological processes, with potential implications for treating pain, anxiety, and depression (M. Mor et al., 2008).

Propiedades

IUPAC Name |

tert-butyl N-(1-prop-2-ynylpyrrolidin-3-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O2/c1-5-7-14-8-6-10(9-14)13-11(15)16-12(2,3)4/h1,10H,6-9H2,2-4H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCSGXKDBGOAZAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)CC#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(NE)-N-[(1,5-dimethylpyrazol-3-yl)methylidene]hydroxylamine](/img/structure/B2571422.png)

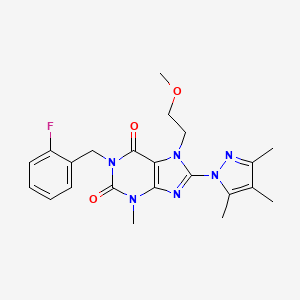

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-nitrobenzamide hydrochloride](/img/structure/B2571431.png)

![3-[(4-Ethoxyphenyl)amino]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B2571434.png)

![N-(4-bromo-2-fluorophenyl)-2-[(3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2571435.png)